Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused benzofuropyrimidinone core, a cyclopentyl substituent, and a thioacetamido-benzoate ester moiety. The benzofuropyrimidinone scaffold is structurally analogous to benzothiazine derivatives, which are known for their biological activity in central nervous system (CNS) modulation, such as antidepressant and stimulant effects .
Properties
IUPAC Name |
methyl 2-[[2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-32-24(31)16-10-4-6-12-18(16)26-20(29)14-34-25-27-21-17-11-5-7-13-19(17)33-22(21)23(30)28(25)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZMUWPJMUBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: C₁₈H₁₈N₂O₃S
- Molecular Weight: 342.41 g/mol
The structure features a benzofuro-pyrimidine core with a thioacetamido side chain, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Benzofuro-Pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
- Thioacetamido Modification: The introduction of the thioacetamido group is critical for enhancing the compound's biological properties.
- Methyl Esterification: The final step often involves esterification to yield the methyl ester form.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound possess antibacterial and antifungal properties. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds in this category have demonstrated MIC values as low as 50 μg/mL against various pathogens, indicating potent antimicrobial effects .
Antitumor Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation:
- Cell Line Studies: In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown moderate to strong antiproliferative effects. IC50 values around 6.5 μM were reported for some derivatives .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Pathways: Similar compounds have been documented to inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several case studies highlight the potential of this compound in therapeutic applications:
- Study on Antimicrobial Efficacy: A comparative study involving various thioamide derivatives demonstrated that modifications to the thio group significantly enhanced antimicrobial activity against resistant strains .
- Antitumor Screening: A recent screening of a library of benzofuro-pyrimidine derivatives revealed that certain structural modifications led to improved efficacy against specific cancer types, suggesting a tailored approach for drug development .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Core Heterocycle: The benzofuropyrimidinone core in the target compound shares structural similarities with benzothiazines (e.g., fused aromatic systems with heteroatoms) but differs from quinoline-based analogs. The quinoline derivatives in feature nitrogen-rich cores, which are often associated with kinase inhibition , whereas benzothiazines prioritize CNS activity .
Substituent Effects: The cyclopentyl group in the target compound contrasts with the piperidin-4-ylidene and tetrahydrofuran-3-yl-oxy groups in quinoline derivatives. The thioacetamido-benzoate ester in the target compound introduces a sulfur atom and ester functionality absent in the benzothiazine derivatives (methyl acetate). This could alter solubility and metabolic pathways (e.g., esterase-mediated hydrolysis).
Biological Activity: Benzothiazines with keto groups (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate) exhibit stimulant and antidepressant activity, likely due to interactions with monoamine transporters . The target compound’s 4-oxo group may mimic this mechanism. Quinoline derivatives in are optimized for kinase inhibition, with cyano and tetrahydrofuran-oxy groups enhancing binding affinity to ATP pockets .
Research Findings and Pharmacological Implications
Metabolic Stability and Bioavailability
- The thioether linkage in the target compound may confer greater resistance to oxidative metabolism compared to ether or amine linkages in quinoline derivatives . However, the methyl benzoate ester could increase susceptibility to esterase-mediated hydrolysis relative to benzothiazine analogs .
Selectivity and Potency
- Quinoline derivatives with piperidin-4-ylidene substituents () demonstrate high potency in kinase assays, but their larger molecular weight (~600 Da) may limit blood-brain barrier penetration. The target compound’s smaller size (~450 Da, estimated) and cyclopentyl group could favor CNS targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
